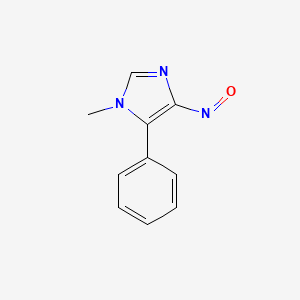

1-Methyl-4-nitroso-5-phenylimidazole

Description

Significance of Imidazole (B134444) Heterocycles in Advanced Chemical Research

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. nbinno.com This heterocyclic structure is of paramount significance in numerous scientific fields due to its unique electronic properties and reactivity. nbinno.com As a planar ring system with six π-electrons, it fulfills Hückel's rule for aromaticity, which imparts considerable stability. nbinno.com Imidazole and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. nbinno.comijpsr.com

The imidazole nucleus is a common scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. ijpsr.comnih.gov Its ability to act as both a weak acid and a weak base (amphoteric nature) and its capacity for hydrogen bonding are crucial to its biological and chemical functions. nbinno.com This versatility makes the imidazole ring a privileged structure in medicinal chemistry and a key target in the development of novel therapeutic agents. nih.gov

Overview of Nitroso Functional Group Chemistry in Organic Synthesis and Reactivity Studies

The nitroso functional group (–N=O) is a reactive moiety that plays a crucial role in organic synthesis. wikipedia.orgfiveable.me Compounds containing this group, known as nitroso compounds, are valuable intermediates for creating a variety of nitrogen-containing organic molecules. fiveable.meaquigenbio.com They can be categorized based on the atom the nitroso group is attached to, such as C-nitroso, N-nitroso, and O-nitroso compounds. wikipedia.org

Several methods exist for the synthesis of nitroso compounds, including the reduction of nitro compounds, the oxidation of primary amines or hydroxylamines, and the direct nitrosation of electron-rich aromatic and heterocyclic rings. wikipedia.orgaquigenbio.comchemeurope.comacs.org The chemistry of nitroso compounds is rich and varied; they are known to participate in reactions such as cycloadditions (e.g., hetero Diels-Alder), condensations, and rearrangements. wikipedia.orgaquigenbio.com Nitrosoarenes, in particular, can act as both electrophiles and nucleophiles, highlighting their synthetic versatility. A characteristic property of many C-nitroso compounds is their participation in a monomer-dimer equilibrium, where the monomer is typically a blue or green species and the dimer is often colorless or pale yellow. wikipedia.orgchemeurope.com

Positioning of 1-Methyl-4-nitroso-5-phenylimidazole within Contemporary Heterocyclic Chemistry Research

This compound is a substituted imidazole that incorporates the stable heterocyclic core, a phenyl group, and the synthetically versatile nitroso group. While extensive research on this specific molecule is not widely published, its structure places it firmly within the field of modern heterocyclic and medicinal chemistry. Research into related nitrosoimidazoles has indicated their potential as highly bactericidal agents, suggesting that compounds like this compound could be of interest for similar applications. acs.org

The synthesis of such a compound would likely involve the nitrosation of an electron-rich precursor, 1-methyl-5-phenylimidazole, a common strategy for introducing a nitroso group onto a heterocyclic ring. acs.orgnih.gov The presence of the methyl, phenyl, and nitroso groups on the imidazole ring offers multiple sites for further chemical modification, making it a potentially valuable intermediate for creating more complex molecules. The study of its chemical properties, reactivity, and potential biological activity aligns with ongoing efforts in drug discovery to develop novel agents based on the privileged imidazole scaffold.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 111380-08-6 |

| Molecular Formula | C10H9N3O |

| Melting Point | 128-130 °C |

| Boiling Point (Predicted) | 434.5±33.0 °C |

| Density (Predicted) | 1.22±0.1 g/cm³ |

| pKa (Predicted) | 2.44±0.10 |

| Data sourced from ChemicalBook. chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

111380-09-7 |

|---|---|

Molecular Formula |

C10H9N3O |

Molecular Weight |

187.20 g/mol |

IUPAC Name |

1-methyl-4-nitroso-5-phenylimidazole |

InChI |

InChI=1S/C10H9N3O/c1-13-7-11-10(12-14)9(13)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

PSTUZIANXNKPJO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=C1C2=CC=CC=C2)N=O |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 4 Nitroso 5 Phenylimidazole

Reactivity of the Nitroso Group in Heterocyclic Systems

The nitroso moiety (-N=O) is a highly reactive functional group, and its chemistry within a heterocyclic framework like imidazole (B134444) is of significant interest. Its reactivity is comparable to that of a carbonyl group, with the nitrogen atom being susceptible to nucleophilic attack.

Nucleophilic Additions to the Nitroso Moiety

The nitrogen atom of the nitroso group in 1-methyl-4-nitroso-5-phenylimidazole is electrophilic and can undergo nucleophilic addition. at.ua This reactivity is analogous to the addition of nucleophiles to aldehydes or ketones. at.ua A variety of nucleophiles can add to the nitroso group, leading to a diverse range of products. The general mechanism involves the attack of a nucleophile on the nitrogen atom, breaking the N=O pi bond and forming a new single bond. at.ua

The reactivity of the nitroso group towards nucleophiles is influenced by the electronic properties of the imidazole ring and its substituents. The phenyl group at the 5-position and the methyl group at the 1-position can affect the electron density at the 4-position, thereby modulating the electrophilicity of the nitroso nitrogen.

Table 1: Examples of Nucleophilic Addition to Nitroso Groups

| Nucleophile | Product Type |

| Organometallic Reagents (e.g., Grignard) | N,N-Disubstituted Hydroxylamines |

| Amines | Azoxy Compounds |

| Thiols | Sulfinamides |

Oxidation Reactions Yielding Nitroimidazole Derivatives

The nitroso group of this compound can be readily oxidized to a nitro group (-NO₂), yielding the corresponding nitroimidazole derivative. This transformation is a common reaction for nitroso compounds. The ease of oxidation can sometimes be a challenge in the synthesis and handling of nitroso compounds, as it can lead to the formation of the more stable nitro derivative. nih.gov

For a closely related compound, 1-methyl-4-phenyl-5-nitrosoimidazole (B48539), it has been noted that it is the corresponding nitro compound, 1-methyl-4-phenyl-5-nitroimidazole, that is significantly less cytotoxic, suggesting the nitroso form is a more reactive species. The oxidation can be achieved using various oxidizing agents.

Table 2: Oxidation of Nitrosoimidazoles

| Starting Material | Oxidizing Agent | Product |

| This compound | Common Oxidizing Agents (e.g., H₂O₂, KMnO₄) | 1-Methyl-4-nitro-5-phenylimidazole (B3345821) |

Reduction Pathways of the Nitroso Group to Amino and Hydroxylamine (B1172632) Functions

The nitroso group is susceptible to reduction, which can proceed in a stepwise manner to first form a hydroxylamine (-NHOH) and then further to an amine (-NH₂). nih.gov The reduction of 1-methyl-2-nitrosoimidazole (B56497) has been shown to proceed via a two-electron reduction to the corresponding hydroxylamine, and further reduction can yield the amino derivative. nih.gov A similar pathway is expected for this compound.

The reduction can be carried out using various reducing agents, including electrochemical methods, catalytic hydrogenation, or chemical reductants like zinc dust in the presence of a proton source. nih.govwikipedia.org The specific product obtained (hydroxylamine or amine) can often be controlled by the choice of reducing agent and reaction conditions. The reduction of aryl and heterocyclic nitroso compounds is also a known metabolic pathway. nih.gov

Table 3: Reduction Products of Nitrosoimidazoles

| Reducing Agent | Product | Number of Electrons Transferred |

| Mild Reducing Agents | 1-Methyl-4-hydroxylamino-5-phenylimidazole | 2 |

| Strong Reducing Agents | 1-Methyl-4-amino-5-phenylimidazole | 4 |

Substitution Reactions on the Imidazole Ring and Nitroso Group

Substitution reactions can occur on both the imidazole ring and at the nitroso group, depending on the nature of the attacking reagent (electrophile or nucleophile) and the reaction conditions.

Electrophilic Substitution Mechanisms on the Imidazole Core

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic aromatic substitution. However, the presence of the nitroso group, which is an electron-withdrawing group, is expected to deactivate the imidazole ring towards electrophilic attack. stackexchange.com Electron-withdrawing groups decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. stackexchange.com

Any electrophilic substitution would likely occur at the C2 position, as the C4 and C5 positions are already substituted. The directing effect of the substituents (methyl, phenyl, and nitroso groups) would influence the regioselectivity of such a reaction. The nitroso group, by analogy to its behavior on a benzene (B151609) ring, would act as a deactivating group. stackexchange.com

Nucleophilic Substitution of the Nitroso Group

While nucleophilic addition to the nitroso group is common, nucleophilic displacement of the entire nitroso group is also a possible reaction pathway, particularly in activated heterocyclic systems. nih.gov For a nucleophilic aromatic substitution to occur, the ring must be activated by electron-withdrawing groups. nih.gov The nitroso group itself contributes to this activation.

In some heterocyclic systems, a nitro group can be displaced by a strong nucleophile. nih.gov By analogy, it is conceivable that under certain conditions, the nitroso group on the this compound ring could be substituted by a potent nucleophile. The reaction would proceed through an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the nitroso group to form a Meisenheimer-like intermediate, followed by the elimination of the nitroso group. nih.gov

Vicarious Substitution Reactions on Imidazole Derivatives

The imidazole ring, particularly when substituted with an electron-withdrawing group like a nitroso or nitro group, is susceptible to nucleophilic attack. One important reaction in this context is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the introduction of a substituent onto the ring by replacing a hydrogen atom. The VNS reaction has been effectively demonstrated on 5-nitroimidazole scaffolds. mdpi.comresearchgate.netmdpi.com

In a typical VNS mechanism involving a nitro-activated imidazole, a carbanion attacks the electron-deficient imidazole ring at a position bearing a hydrogen atom. For instance, the carbanion generated from chloromethyl phenyl sulfone can be used to introduce a phenylsulfonylmethyl substituent at position 4 of a 5-nitroimidazole ring. mdpi.comresearchgate.net This process involves the formation of a σ-adduct, followed by the elimination of a leaving group (e.g., a chloride ion) and a proton from the carbanion, ultimately resulting in the substitution of a ring hydrogen. The presence of the activating nitro or nitroso group is crucial as it stabilizes the intermediate σ-adduct, facilitating the reaction.

Dimerization and Tautomerism of Nitrosoimidazoles

Monomer-Dimer Equilibria of Aromatic Nitroso Compounds

Aromatic C-nitroso compounds, including this compound, characteristically participate in a monomer-dimer equilibrium in solution. acs.orgnih.govwikipedia.org The monomeric form is typically a deeply colored (blue or green) species, while the dimer, an azodioxide, is often colorless or pale yellow. wikipedia.orgat.ua This equilibrium is dynamic and highly sensitive to environmental conditions.

Several factors influence the position of the equilibrium:

Temperature : Higher temperatures favor the monomeric form. acs.orgwikipedia.org

Concentration : The monomer is favored at low concentrations, as dictated by Le Chatelier's principle. wikipedia.org

Solvent : The nature of the solvent can affect the stability of both species and shift the equilibrium. nih.gov

The dimer can exist as two different isomers, cis (Z) and trans (E), due to the N=N double bond character in the azodioxide structure. nih.govwikipedia.org In the solid state, aromatic C-nitroso compounds are usually present as dimers, while in solution, an equilibrium exists between the monomer and the dimers. acs.org For many aromatic nitroso compounds, the equilibrium at room temperature is shifted toward the monomer. acs.org

Below is a table summarizing thermodynamic parameters for the dimerization of related aromatic nitroso compounds, illustrating the energetic characteristics of this equilibrium.

| Compound | ΔrH° (kJ/mol) | ΔrS° (J/mol·K) | ΔrG° (kJ/mol) |

|---|---|---|---|

| Nitrosobenzene (B162901) (R=H) | -57.1 ± 0.1 | -158.8 ± 0.1 | -9.7 ± 0.1 |

| 4-Methylnitrosobenzene (R=CH3) | -58.5 ± 0.3 | -162.5 ± 0.8 | -10.1 ± 0.4 |

Data derived from experimental studies on nitrosobenzene derivatives in 1,2-dichloroethane (B1671644) solution. acs.org

Oxime-Nitroso Tautomerism in Related Systems

Nitroso compounds that possess an α-hydrogen atom can undergo tautomerization to form a more stable oxime isomer (=N-OH). stackexchange.comechemi.com This phenomenon is analogous to the well-known keto-enol tautomerism. echemi.com However, unlike the keto-enol system where the keto form is generally more stable, in nitroso-oxime tautomerism, the oxime form is typically favored. stackexchange.comechemi.com

The greater stability of the oxime tautomer is attributed to bond strength, which is related to the electronegativity difference between the bonded atoms. stackexchange.com The carbon-nitrogen double bond (C=N) in an oxime is stronger and thus more stable than the nitrogen-oxygen double bond (N=O) in the nitroso compound. stackexchange.comechemi.com In the case of this compound, the nitroso group is attached to the C4 position of the imidazole ring, which lacks an α-hydrogen. Consequently, this tautomerization is not possible, and the compound exists stably in the nitroso form.

Ring Transformation and Rearrangement Reactions Involving Nitrosoimidazoles

While specific examples of ring transformation or rearrangement reactions involving this compound are not extensively documented, such reactions are known to occur in other heterocyclic systems. These transformations often involve ring-opening followed by recyclization to form a new heterocyclic structure. For example, certain pyrimidine (B1678525) derivatives can be converted into isoxazoles upon reaction with hydroxylamine. researchgate.net Such reactions typically proceed through nucleophilic attack on the ring, leading to cleavage of a C-N bond and subsequent intramolecular cyclization. Although direct evidence for this compound is lacking in the reviewed literature, the inherent reactivity of the imidazole ring and the activating nature of the nitroso group suggest that, under specific conditions with appropriate nucleophiles, ring transformations could be a potential, though unexplored, reaction pathway.

Interactions with Biological Thiols and Adduct Formation Mechanisms within a Chemical Context

Research has shown that 1-methyl-4-phenyl-5-nitrosoimidazole can bind to DNA. nih.gov This binding is relatively slow on its own but is dramatically enhanced—by two to three orders of magnitude—in the presence of physiological concentrations of biological thiols such as glutathione (B108866) or cysteine. nih.gov This thiol-mediated binding is significant enough to account for the compound's bactericidal effects. nih.gov

The proposed mechanism involves the formation of a reactive intermediate species resulting from the interaction between the nitrosoimidazole and the thiol. This reactive species, rather than the parent nitroso compound, is responsible for the rapid and efficient formation of adducts with DNA. nih.gov The binding preference for guanine-cytosine-rich DNA (poly[d(G-C)]) over adenine-thymine-rich DNA (poly[d(A-T)]) suggests that the reactive species targets nucleophilic sites on the DNA bases. nih.gov Further supporting this model is the observation of a thiol-dependent reaction between 1-methyl-4-phenyl-5-nitrosoimidazole and aniline, which forms a stable adduct. nih.gov

Formation of N-Nitrosamines from Nitrosoimidazoles: Chemical Pathways and Mechanistic Considerations

N-nitrosamines are a class of compounds characterized by the R₂N-N=O functional group, many of which are potent mutagens and probable human carcinogens. pharmaexcipients.comonyxipca.com Their formation typically requires three key components: a nitrosatable amine, a nitrosating agent, and conditions conducive to the reaction. pharmaexcipients.com

Nitrosoimidazoles, such as this compound, can potentially act as nitrosating agents, capable of transferring their nitroso group to a susceptible amine. The most common pathway for N-nitrosamine formation is the reaction of a secondary amine with a nitrosating agent under acidic conditions. nih.govresearchgate.net Primary amines can also be nitrosated but form unstable products that typically decompose, while tertiary amines can undergo N-nitrosative dealkylation to yield N-nitrosamines. onyxipca.comnih.gov

The chemical pathway generally involves an electrophilic attack on the non-bonded electron pair of the amine's nitrogen atom by a nitrosonium ion (NO⁺) or its carrier. pjoes.com While the reaction is enhanced at acidic pH, very low pH can be less reactive due to the protonation of the amine precursor. nih.gov

The table below summarizes the essential factors for N-nitrosamine formation.

| Factor | Description | Examples |

|---|---|---|

| Nitrosatable Amine | A primary, secondary, or tertiary amine that can react with a nitrosating agent. | Secondary amines (e.g., dimethylamine), Tertiary amines (e.g., triethylamine). onyxipca.com |

| Nitrosating Agent | A compound capable of delivering a nitroso group. | Nitrous acid (HNO₂), nitrites (NO₂⁻), nitrogen oxides, and potentially nitrosoimidazoles. nih.gov |

| Conducive Conditions | Environmental factors that promote the nitrosation reaction. | Acidic pH (typically 3.0-4.0), elevated temperatures. researchgate.net |

Computational and Theoretical Investigations of 1 Methyl 4 Nitroso 5 Phenylimidazole

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 1-Methyl-4-nitroso-5-phenylimidazole. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for investigating the properties of heterocyclic compounds due to its favorable balance of accuracy and computational cost. nih.gov Studies on related molecules, such as aminonitroimidazoles and 4-phenylimidazole (B135205), have successfully employed DFT methods, commonly using the B3LYP functional, to explore geometric structures, electronic properties, and thermodynamic parameters. nih.govresearchgate.net

For this compound, DFT calculations would be used to optimize the molecular geometry, predicting key bond lengths, bond angles, and dihedral angles. Such calculations would elucidate the planarity of the imidazole (B134444) ring and the orientation of the phenyl and nitroso substituents. The electronic structure, including charge distribution and dipole moment, can also be determined, providing insight into the molecule's polarity and intermolecular interactions.

Table 1: Predicted Molecular Geometry Parameters of this compound from DFT Calculations (B3LYP Functional) Note: This table presents hypothetical, representative data based on typical values for similar structures, as direct computational studies for this specific molecule are not publicly available.

| Parameter | Predicted Value |

|---|---|

| N1-C2 Bond Length | ~1.38 Å |

| C4-N(nitroso) Bond Length | ~1.45 Å |

| C5-C(phenyl) Bond Length | ~1.48 Å |

| N(nitroso)-O Bond Length | ~1.22 Å |

| C4-C5-C(phenyl) Bond Angle | ~128° |

| Imidazole-Phenyl Dihedral Angle | ~45-55° |

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution and energy levels within a molecule. youtube.com For this compound, MO calculations would identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. orientjchem.org

Valence bond theory would complement MO analysis by describing the bonding in terms of resonance structures. This approach would highlight the delocalization of π-electrons across the imidazole ring, the phenyl group, and the nitroso substituent, which is crucial for understanding the molecule's stability and electronic properties. researchgate.net

Table 2: Predicted Molecular Orbital Energies for this compound Note: This table presents hypothetical, representative data.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Primarily localized on the phenyl and imidazole π-system. |

| LUMO | -2.1 eV | Primarily localized on the nitroso group and the imidazole ring. |

| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical reactivity. |

The conformation of this compound is largely determined by the spatial orientation of its substituents. The rotation of the phenyl group relative to the imidazole ring is a key conformational feature. nih.gov Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the imidazole ring (the nitroso group at position 4 and the methyl group at position 1), a completely planar conformation is unlikely. Computational studies on other phenylimidazoles have shown that the phenyl ring is typically twisted out of the plane of the imidazole ring. acs.orgnih.gov

The electronic effects of the substituents are also significant. The methyl group (-CH₃) at the N1 position is a weak electron-donating group. The phenyl group (-C₆H₅) can act as either an electron-donating or electron-withdrawing group depending on the electronic demand of the system. The nitroso group (-NO) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the imidazole ring. orientjchem.org Natural Bond Orbital (NBO) analysis can be used to quantify these electronic effects, revealing charge transfer interactions between the substituents and the imidazole core. orientjchem.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify intermediates, transition states, and products, providing a detailed, step-by-step description of the reaction mechanism. nih.govresearchgate.net

For any proposed reaction involving this compound, identifying the transition state (TS) is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Computational methods are used to locate the TS structure and confirm its identity by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, the activation energy (Ea) can be calculated as the energy difference between the reactants and the transition state. This value is a primary determinant of the reaction rate. Other thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can also be computed to provide a more complete understanding of the reaction kinetics.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual representation of a chemical transformation. For example, in a hypothetical reaction such as the reduction of the nitroso group or an electrophilic substitution on the phenyl ring, the energetic profile would reveal whether the reaction is exothermic or endothermic and would identify the rate-determining step (the step with the highest activation barrier). These profiles are essential for predicting reaction feasibility and for understanding how changes in molecular structure might affect reactivity. researchgate.net

Theoretical Studies on Intermolecular Interactions and Self-Assembly

Intermolecular interactions are fundamental to understanding the solid-state properties and self-assembly behavior of molecular compounds. For this compound, these interactions would be governed by a combination of forces originating from the phenyl and imidazole rings, as well as the polar nitroso group.

Cohesive Interactions in Phenylimidazoles

Computational and experimental studies on a series of phenylimidazoles—compounds that form the core structure of this compound—provide significant insight into the cohesive forces at play in the solid state. Research on 2-phenylimidazole (B1217362) (2-PhI), 4-phenylimidazole (4-PhI), 4,5-diphenylimidazole (B189430) (4,5-DPhI), and 2,4,5-triphenylimidazole (B1675074) (2,4,5-TPhI) has established clear correlations between molecular structure and thermodynamic properties.

A key finding is that cohesive energy is strongly influenced by intermolecular hydrogen bonding. For instance, 4-PhI exhibits greater cohesive energy than its isomer, 2-PhI, which is attributed to stronger N–H···N intermolecular interactions. These strong interactions in 4-PhI lead to a disruption of coplanar geometry between the phenyl and imidazole rings in the crystalline state. While this compound lacks the N-H bond for such hydrogen bonding, the principles of how substituent placement affects crystal packing and cohesive energy remain relevant. The introduction of the N-methyl group precludes this specific N-H···N interaction, suggesting that other forces, such as π-π stacking of the phenyl and imidazole rings and dipole-dipole interactions involving the nitroso group, would play a more dominant role in its supramolecular structure.

| Compound | Melting Temperature, Tm (K) | Standard Molar Enthalpy of Fusion, ΔfusH°m (kJ·mol-1) | Standard Molar Entropy of Fusion, ΔfusS°m (J·K-1·mol-1) |

|---|

This table presents thermodynamic properties of fusion for a series of phenylimidazoles at T = 298.15 K, derived from experimental data. Data sourced from a comprehensive study on cohesive interactions in phenylimidazoles.

Dimerization Energies and Equilibrium Constants

The self-assembly of molecules often begins with the formation of dimers, and the energetics of this process can be rigorously studied using computational methods. Theoretical investigations into the dimerization of related heterocyclic compounds, such as benzimidazole (B57391) derivatives, provide a methodological blueprint for understanding the potential self-association of this compound.

In a study of (E)-1-(1H-benzo[d]imidazol-2-yl)-3-phenylprop-2-en-1-one, Density Functional Theory (DFT) calculations at the B3LYP/6-31+G(d,p) level were used to analyze dimer formation. The primary interaction stabilizing the dimer was found to be a double N-H⋯O hydrogen bond. The total interaction energy of dimerization was further analyzed using approaches like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to quantify the strength of the noncovalent interactions.

For this compound, dimerization could be driven by dipole-dipole interactions of the polar nitroso groups and π-π stacking of the aromatic systems. DFT calculations could similarly be employed to identify the most stable dimer configurations and calculate their binding energies. The interaction energy (ΔE_int) is typically calculated as the difference between the energy of the dimer and the sum of the energies of the isolated monomers, with corrections for basis set superposition error (BSSE).

| Parameter | Value (kcal/mol) |

|---|

This table presents the calculated dimerization energies for a benzimidazole derivative, illustrating the type of data obtained from DFT calculations. These values serve as an example of the computational approach that would be applied to study the dimerization of this compound. Data sourced from theoretical investigations on benzimidazole dimers.

Computational Prediction of Spectroscopic Parameters for Structural and Mechanistic Elucidation

Computational spectroscopy is a powerful tool for predicting the spectral properties (e.g., IR, Raman, UV-Vis, NMR) of molecules, which aids in their structural confirmation and in understanding their electronic properties. Quantum chemical calculations can provide theoretical spectra that, when compared with experimental data, offer definitive structural assignments.

DFT is widely used to predict vibrational spectra (IR and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, a harmonic force field can be obtained, yielding vibrational frequencies and intensities. For electronic spectra (UV-Vis), Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies of electronic transitions and their corresponding oscillator strengths.

For example, a computational study on 1-phenylimidazole (B1212854) used high-level calculations to assign the features in its photoabsorption spectrum, identifying both valence and Rydberg transitions. Another study on an acrylamide (B121943) dimer successfully correlated DFT-calculated vibrational frequencies with experimental FT-IR and FT-Raman data, enabling a detailed assignment of the observed bands. The theoretical UV-Vis spectrum, calculated in both the gas phase and in solution, showed good agreement with the experimental wavelength of maximum absorption (λ_max), attributing the transitions to π → π* and n → π* excitations. A similar combined computational and experimental approach for this compound would be invaluable for confirming its structure and elucidating the nature of its electronic transitions, particularly those involving the nitroso chromophore.

| Vibrational Mode | Experimental FT-IR (cm-1) | Calculated (DFT) (cm-1) | Assignment |

|---|

This table provides a comparison of experimental and calculated vibrational frequencies for a substituted acrylamide, demonstrating the accuracy of DFT in predicting spectroscopic parameters. This methodology is directly applicable to this compound. Data sourced from a combined experimental and DFT study.

Solvent Effects on Reactivity and Structure: Theoretical Perspectives

The chemical reactivity and even the stable conformation of a molecule can be significantly altered by the solvent environment. Theoretical models are crucial for dissecting the complex interplay between solute and solvent molecules. These models range from implicit continuum models, where the solvent is treated as a uniform medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation.

A comprehensive study on the reactivity of imidazole and 1-methylimidazole (B24206) (a close analog to the core of the target molecule) in DMSO/water mixtures provides a clear example of how solvent effects can be analyzed theoretically. The study used multiple regression analysis to correlate the second-order rate constants of a nucleophilic reaction with Catalán's solvent parameters, which quantify solvent acidity (SA), basicity (SB), and polarity/polarizability (SPP). This approach allows for a quantitative understanding of how each type of solvent property contributes to the reaction rate. The analysis revealed that the reactivity of imidazole derivatives in these mixtures is influenced by a combination of these solvent characteristics.

Furthermore, DFT calculations were employed to corroborate the proposed nucleophilic mechanism, demonstrating how computational chemistry can be used to rationalize kinetic data obtained in different solvent systems. For this compound, such an approach could predict how its reactivity and conformational equilibrium might shift in solvents of varying polarity and hydrogen-bonding capability, providing essential guidance for its use in different chemical applications. Another approach involves using linear solvation energy relationships, such as the Kamlet and Taft model, to examine the factors describing the solvent effect on properties like solubility. These analyses often show that the energy required to create a cavity in the solvent for the solute molecule plays a major role in solubility variations across different solvent mixtures.

Advanced Functionalization and Derivatization Strategies for the Imidazole Scaffold in 1 Methyl 4 Nitroso 5 Phenylimidazole Research

Regioselective Functionalization of Imidazole (B134444) Ring Positions (N-1, C-2, C-4, C-5)

The selective modification of the imidazole scaffold at its four distinct positions (N-1, C-2, C-4, and C-5) is crucial for creating diverse molecular architectures. The inherent electronic properties of the imidazole ring dictate the reactivity of each position, but synthetic strategies have been devised to overcome these natural tendencies and achieve high regioselectivity.

N-1 Position: The N-1 position is readily functionalized due to the acidity of the N-H proton in the parent imidazole. Deprotonation with a suitable base, such as sodium hydride (NaH), generates a metal imidazolate intermediate that can react with various electrophiles like alkyl halides. acs.org This allows for the introduction of substituents, such as the methyl group in 1-methyl-4-nitroso-5-phenylimidazole. Palladium-catalyzed N-arylation methods have also been developed, achieving completely N-1 selective arylation of unsymmetrical imidazoles with aryl halides and triflates. nih.gov

C-2 Position: The C-2 proton is the most acidic carbon proton, making this position susceptible to deprotonation by strong bases like n-butyllithium, a process known as metalation. acs.org This lithiated intermediate can then be quenched with various electrophiles. Additionally, transition metal-catalyzed direct C-H arylation at the C-2 position is a common strategy, often employing palladium, nickel, copper, or rhodium catalysts. researchgate.net For instance, nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been shown to be effective. rsc.org

C-4 and C-5 Positions: Functionalizing the C-4 and C-5 positions is more challenging due to the lower acidity of their C-H bonds. However, directed metalation protocols and the use of specific protecting groups can steer functionalization to these sites. nih.govthieme-connect.com For example, the use of a removable [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group at the N-1 position can direct palladium-catalyzed C-H arylation to the C-5 position. nih.gov A subsequent "SEM-switch" can transfer the protecting group to the N-3 nitrogen, enabling functionalization at the previously less reactive C-4 position. nih.govnih.gov

| Position | Methodology | Reagents/Catalysts | Key Features |

|---|---|---|---|

| N-1 | Alkylation/Arylation | Base (e.g., NaH), Alkyl Halide; Pd Catalyst, Aryl Halide acs.orgnih.gov | High selectivity for N-functionalization. |

| C-2 | Metalation / C-H Activation | n-BuLi; Pd, Ni, Cu, Rh catalysts acs.orgresearchgate.net | Targets the most acidic C-H bond. |

| C-5 | Directed C-H Arylation | Pd catalyst with N-SEM protecting group nih.gov | Protecting group directs functionalization away from C-2. |

| C-4 | Directed C-H Arylation | Pd catalyst after "SEM-switch" to N-3 nih.govnih.gov | Enables functionalization of the least reactive C-H bond. |

Transition Metal-Catalyzed Reactions for C-N and C-C Bond Formation on Imidazoles

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and its application to imidazole chemistry has enabled the efficient formation of C-N and C-C bonds. researchgate.net These methods often proceed via direct C-H activation, providing atom-economical alternatives to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

C-N Bond Formation: The formation of C-N bonds is critical for synthesizing a wide range of biologically active compounds. Transition-metal-catalyzed C-H amination offers a direct route to introduce nitrogen-containing substituents onto the imidazole ring. nih.gov Rhodium(III) and Iridium(III) catalysts, for example, have been successfully employed for the direct C-H amination of heterocycles using organic azides as the nitrogen source. nih.gov Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for C-N coupling between halo-imidazoles and amines. researchgate.net

C-C Bond Formation: The construction of C-C bonds is fundamental to building molecular complexity. Palladium and nickel catalysts are widely used for the direct C-H arylation of imidazoles with aryl halides (bromides and chlorides) and phenol derivatives. researchgate.netnih.govresearchgate.net These reactions can be tuned to be selective for the C-2 or C-5 positions. nih.gov Rhodium(III) catalysts have also been shown to be effective for C-H activation and subsequent intramolecular hydroarylation, where the imidazole ring acts as a directing group. acs.org

| Reaction Type | Metal Catalyst | Coupling Partners | Typical Position of Functionalization |

|---|---|---|---|

| C-H Arylation | Palladium(II), Nickel(II) rsc.orgnih.gov | Aryl Bromides, Aryl Chlorides, Phenol Derivatives rsc.orgnih.gov | C-2, C-5 nih.gov |

| C-H Alkenylation | Nickel(II) rsc.org | Enol Derivatives rsc.org | C-2 |

| C-H Amination | Rhodium(III), Iridium(III) nih.gov | Organic Azides nih.gov | C-2 (directed) |

| Intramolecular Hydroarylation | Rhodium(III) acs.org | Pendant Arene Moiety acs.org | C-H activation directed by the imidazole N. |

Metalation and Sulfoxide (B87167)/Magnesium Exchange Protocols for Imidazole Derivatives

Directed ortho metalation (DoM) and related strategies are powerful methods for the regioselective functionalization of aromatic and heteroaromatic rings. For imidazoles, these approaches allow for the introduction of a wide range of substituents at positions that might otherwise be difficult to access.

A comprehensive method for the complete functionalization of the imidazole scaffold relies on a combination of selective metalations and a sulfoxide/magnesium exchange. nih.govthieme-connect.comresearchgate.net This strategy allows for the sequential and regioselective introduction of aryl, allyl, and acyl groups, as well as additions to aldehydes. nih.gov The process starts with a readily available, protected imidazole, and through a series of directed metalations using bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by trapping with electrophiles, specific positions can be functionalized.

The sulfoxide/magnesium exchange reaction is particularly noteworthy. nih.govthieme-connect.com In this protocol, a sulfoxide group, previously installed on the imidazole ring, is exchanged for a magnesium-metal bond by treatment with a Grignard reagent like isopropylmagnesium chloride. This generates a magnesiated imidazole intermediate that can react with various electrophiles. This method has been used to create highly functionalized imidazole derivatives, demonstrating its flexibility and straightforwardness. nih.govresearchgate.net

Cycloaddition Reactions and Their Application to Imidazole Functionalization

Cycloaddition reactions provide an efficient means of constructing the imidazole ring itself, often leading to polysubstituted products in a single step. These reactions are valuable for creating imidazoles with specific substitution patterns that can then be further elaborated.

One common approach is the [3+2] cycloaddition. For instance, copper-catalyzed [3+2] cycloaddition reactions can be used to synthesize imidazole derivatives with high regioselectivity. acs.org Another example involves a rhodium(II)-catalyzed reaction of 1-sulfonyl triazoles with nitriles, which proceeds through rhodium iminocarbenoid intermediates to yield substituted imidazoles. organic-chemistry.org Furthermore, multicomponent reactions often leverage cycloaddition pathways. A benzoic acid-catalyzed reaction between vinyl azides, aromatic aldehydes, and aromatic amines provides a metal-free route to 1,2,5-trisubstituted imidazoles. organic-chemistry.org These methods are powerful for rapidly building libraries of imidazole derivatives for screening and optimization in drug discovery and materials science.

Strategies for Introducing and Modifying Phenyl Substituents on Imidazole

The phenyl group, as seen in this compound, is a common substituent in pharmacologically active imidazoles. Strategies for its introduction and subsequent modification are therefore of significant interest.

The most direct methods for introducing a phenyl group involve the construction of the imidazole ring from phenyl-containing precursors. For example, the reaction of an α-keto aldehyde derived from an aryl methylketone with an aldehyde and ammonium (B1175870) acetate (B1210297) can yield di-substituted imidazoles. researchgate.net Another classic method involves refluxing a 1,2-dicarbonyl compound (like benzil) with an aldehyde, ammonia (B1221849) source, and an acid catalyst.

For modifying an existing imidazole core, transition metal-catalyzed cross-coupling reactions are the methods of choice. As detailed in section 5.2, palladium- or nickel-catalyzed C-H arylation can directly install a phenyl group (or a substituted phenyl group) onto the imidazole ring using the corresponding phenyl halide or boronic acid. nih.gov Once the phenyl ring is in place, standard electrophilic aromatic substitution reactions can be performed on the phenyl ring itself, provided the reaction conditions are compatible with the imidazole core. This allows for the introduction of a wide range of functional groups onto the phenyl substituent, enabling fine-tuning of the molecule's electronic and steric properties.

Future Research Directions and Emerging Paradigms in 1 Methyl 4 Nitroso 5 Phenylimidazole Chemistry

Development of Novel Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic planning, aiming to reduce environmental impact and enhance safety. Future research will likely focus on developing eco-friendly synthetic pathways to 1-Methyl-4-nitroso-5-phenylimidazole, moving away from traditional methods that may involve hazardous reagents or generate significant waste.

Key areas of development include:

Catalytic Nitrosation: Exploring the use of heterogeneous or homogeneous catalysts for the direct nitrosation of 1-methyl-5-phenylimidazole. This could involve metal-based catalysts or organocatalysts that can operate under milder conditions and with higher selectivity, minimizing the formation of byproducts.

Flow Chemistry: The transition from batch to continuous flow synthesis offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling potentially unstable intermediates, and the potential for automated, high-throughput production. A flow-based synthesis would allow for precise control over reaction parameters, potentially increasing yield and purity.

Bio-inspired Synthesis: Investigating enzymatic or microbial pathways for the synthesis of the imidazole (B134444) core or the introduction of the nitroso group. While challenging, biocatalysis represents an ultimate goal in sustainable synthesis, operating in aqueous media at ambient temperatures.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of imidazole derivatives, representing a more energy-efficient approach compared to conventional heating. biomedpharmajournal.org

Table 1: Comparison of Potential Synthetic Routes

| Feature | Traditional Synthesis (e.g., Nitrous Acid) | Green/Sustainable Route |

|---|---|---|

| Reagents | Strong acids, sodium nitrite (B80452) | Mild catalytic systems, biocatalysts |

| Solvents | Potentially hazardous organic solvents | Water, ionic liquids, supercritical CO₂ |

| Energy Input | Conventional heating (prolonged) | Microwave irradiation, flow reactor efficiency |

| Waste Generation | Higher, including acidic waste streams | Minimized, potential for catalyst recycling |

| Safety | Handling of corrosive acids and unstable reagents | Improved control and safety in flow systems |

Exploration of Unprecedented Reactivity Modes for the Nitrosoimidazole Moiety

The nitroso group is a versatile functional group known for its diverse reactivity, which remains largely unexplored in the context of the this compound scaffold. Future research will aim to uncover and harness novel reaction pathways.

Potential areas for exploration include:

Cycloaddition Reactions: The nitroso group can act as a potent dienophile or heterodienophile in Diels-Alder and other cycloaddition reactions. Investigating its reactivity with various dienes could lead to the synthesis of complex, nitrogen- and oxygen-containing heterocyclic frameworks.

Redox Chemistry: The nitroso group can be readily reduced to an amino group or oxidized to a nitro group. These transformations could be exploited to use this compound as a versatile intermediate for creating a library of substituted imidazoles. The strongly electron-withdrawing nature of a nitro group, for instance, is known to facilitate Suzuki coupling reactions on the imidazole ring. nih.gov

Radical Reactions: Probing the potential of the nitroso moiety to act as a radical trap or to participate in radical-mediated C-H functionalization reactions on the phenyl or imidazole rings could open new avenues for late-stage modification.

Coordination Chemistry: The nitrogen and oxygen atoms of the nitroso group, along with the imidazole nitrogen, present potential coordination sites for metal ions. Research into its properties as a ligand could lead to the development of new catalysts or functional materials. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides invaluable insights into molecular structure, reactivity, and reaction mechanisms, complementing experimental work. For this compound, advanced computational modeling will be crucial for rationalizing its chemical behavior and guiding future synthetic efforts.

Key applications of computational modeling include:

Reaction Mechanism Elucidation: Using Density Functional Theory (DFT) and other quantum mechanical methods to map the potential energy surfaces of proposed reactions. This can help identify transition states, calculate activation barriers, and predict the feasibility of novel reactivity modes.

Spectroscopic Characterization: Predicting spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds derived from this compound.

Electronic Structure Analysis: Analyzing the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential to understand its nucleophilic and electrophilic sites, thereby predicting its reactivity towards various reagents.

In Silico Design: Computational tools are already used to design novel imidazole analogs and predict their properties, a strategy that can be applied to derivatives of this compound. mdpi.comnih.gov

Design and Synthesis of Advanced Imidazole-Based Architectures for Chemical Research Applications

This compound can serve as a versatile building block for constructing more complex and functional molecular architectures. The strategic modification of this core structure could yield compounds with tailored properties for various applications in chemical research.

Future directions in this area involve:

Hybrid Molecules: Incorporating the nitrosoimidazole moiety into larger structures containing other pharmacophores or functional units, such as triazoles or pyridines, to create hybrid molecules. nih.govacs.org This approach is a common strategy in medicinal chemistry to develop compounds with enhanced or novel activities.

Functional Polymers: Polymerizing derivatives of this compound to create functional materials. The imidazole ring and the versatile nitroso group could impart specific electronic, thermal, or coordination properties to the resulting polymer.

Molecular Switches: Exploring the potential for photo- or electro-chemically induced transformations of the nitroso group to create molecular switches, where the properties of the molecule can be reversibly altered by an external stimulus.

Table 2: Potential Advanced Architectures from this compound

| Derivative Class | Potential Application Area | Synthetic Strategy |

|---|---|---|

| Amino-imidazoles | Ligand synthesis, further functionalization | Reduction of the nitroso group |

| Nitro-imidazoles | Precursors for cross-coupling reactions | Oxidation of the nitroso group |

| Azo-imidazoles | Dyes, molecular switches | Condensation with anilines |

| Fused Heterocycles | Novel scaffold discovery | Cycloaddition reactions using the nitroso group |

| Imidazole-Triazole Hybrids | Bioactive molecule screening | Click chemistry on a functionalized derivative |

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthesis Planning for Nitrosoimidazoles

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted. bohrium.com For the specific class of nitrosoimidazoles, AI and machine learning (ML) can accelerate discovery and optimization processes significantly.

Key areas for integration include:

Retrosynthetic Planning: AI-powered tools can analyze the structure of a complex target molecule containing the nitrosoimidazole core and propose multiple, viable synthetic routes by deconstructing it into simpler, commercially available precursors. biopharmatrend.compharmafeatures.com This can save significant time and resources compared to manual planning.

Reaction Outcome and Yield Prediction: ML models, trained on large datasets of chemical reactions, can predict the likely products, yields, and optimal conditions for reactions involving this compound. arxiv.orgnih.gov This predictive capability helps chemists prioritize experiments that are most likely to succeed. nih.govresearchgate.net

Discovery of Novel Reactivity: AI algorithms can analyze vast chemical reaction databases to identify unprecedented reaction patterns. youtube.com By applying these models to the nitrosoimidazole scaffold, it may be possible to uncover novel transformations that have not yet been conceived by human chemists.

Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms enables the automated execution of chemical reactions. youtube.comnih.gov This approach can be used to rapidly synthesize and screen libraries of this compound derivatives for desired properties.

Table 3: Applications of AI/ML in Nitrosoimidazole Chemistry

| AI/ML Application | Objective | Required Data | Potential Impact |

|---|---|---|---|

| Retrosynthesis | Identify optimal synthetic routes | Large databases of known chemical reactions (e.g., USPTO) nih.gov | Accelerated synthesis of complex derivatives |

| Forward Prediction | Predict major products and side products | Reactant and reagent structures, reaction conditions | Reduced number of failed experiments |

| Yield Optimization | Predict reaction yields under various conditions | Curated datasets of specific reaction types with yield data arxiv.org | Improved efficiency and resource management |

| Novel Reaction Discovery | Identify new, feasible chemical transformations | Comprehensive reaction databases and quantum chemical calculations | Expansion of the synthetic toolkit for nitrosoimidazoles |

Q & A

What are the common synthetic routes for preparing 1-Methyl-4-nitroso-5-phenylimidazole, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis of nitroso-containing imidazoles typically involves nitrosation reactions. A common approach is the diazotization of a primary amine followed by coupling with a suitable nucleophile. For example, starting from 1-methyl-5-phenylimidazole, nitrosation can be achieved using sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize overoxidation . Key optimization parameters include:

- Temperature control : Excess heat may lead to decomposition of the nitroso group.

- pH adjustment : Acidic conditions stabilize the nitroso intermediate.

- Reagent stoichiometry : Excess NaNO₂ ensures complete conversion but must be quenched post-reaction to avoid side products.

Chromatographic purification (e.g., silica gel chromatography) is recommended to isolate the nitroso derivative from unreacted precursors or oxidized byproducts (e.g., nitro analogs) .

How does the nitroso group influence the compound’s reactivity compared to its nitro or amino analogs?

Level: Advanced

Answer:

The nitroso group (–NO) introduces distinct reactivity:

- Redox sensitivity : Unlike nitro groups (–NO₂), nitroso derivatives are prone to reduction (e.g., using H₂/Pd-C) to form amino groups (–NH₂) or oxidation to regenerate nitro groups under strong oxidizing conditions (e.g., KMnO₄) .

- Electrophilicity : The nitroso group can act as an electrophile in substitution reactions, enabling functionalization at the 4-position of the imidazole ring.

- Tautomerism : Nitroso-imidazoles may exhibit tautomeric equilibria between nitroso and oxime forms, affecting stability and spectroscopic signatures .

Comparative studies with nitro/amino analogs require controlled environments (e.g., inert atmosphere) to prevent unintended redox reactions during characterization .

What analytical techniques are recommended for characterizing this compound?

Level: Basic

Answer:

A multi-technique approach ensures accurate structural and purity analysis:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and detects tautomerism (e.g., shifts at δ 8–10 ppm for nitroso protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀N₃O) and detects fragmentation patterns.

- FTIR spectroscopy : Bands near 1500–1600 cm⁻¹ confirm C=N (imidazole) and N=O (nitroso) stretches .

- HPLC : Reverse-phase HPLC with UV detection (λ ~250–300 nm) assesses purity (>95% recommended for biological assays) .

Cross-referencing with NIST spectral databases ensures data reliability .

What are the challenges in maintaining the stability of this compound during storage, and how can they be mitigated?

Level: Advanced

Answer:

Nitroso compounds are sensitive to light, heat, and moisture:

- Photodegradation : Store in amber vials at –20°C to minimize light-induced decomposition .

- Thermal instability : Avoid lyophilization; instead, use low-temperature vacuum drying.

- Hydrolysis : Anhydrous solvents (e.g., DMSO-d₆ for NMR) prevent hydrolysis to hydroxylamine derivatives .

Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Periodic HPLC analysis monitors degradation .

How can computational methods aid in predicting the biological activity of this compound?

Level: Advanced

Answer:

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and tautomeric preferences .

- Molecular docking : Screens against target proteins (e.g., cytochrome P450 enzymes) to assess binding affinity.

- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Experimental validation via enzyme inhibition assays (e.g., IC₅₀ determination) is critical to confirm computational findings .

How should researchers resolve contradictory data in spectroscopic characterization?

Level: Advanced

Answer:

Contradictions (e.g., NMR peak splitting, unexpected MS fragments) often arise from:

- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria .

- Impurities : Re-purify via preparative HPLC and re-analyze.

- Isotopic interference : High-resolution MS distinguishes between isotopic peaks and adducts .

Collaborate with multiple labs to cross-validate results and consult NIST databases for reference spectra .

What safety precautions are essential when handling this compound?

Level: Basic

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Waste disposal : Neutralize nitroso compounds with aqueous NaHSO₃ before disposal .

Refer to Safety Data Sheets (SDS) for compound-specific hazards and first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.